N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Description

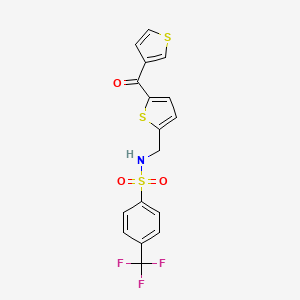

N-((5-(Thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a 4-(trifluoromethyl)benzenesulfonamide core linked to a thiophene-based substituent. The molecule features a thiophene-3-carbonyl group attached to a second thiophene ring via a methylene bridge (Fig. 1). This structural motif combines electron-withdrawing (trifluoromethyl, sulfonamide) and electron-donating (thiophene) groups, which may influence its physicochemical and biological properties.

The thiophene rings contribute π-π stacking interactions, which are critical for binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name |

N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO3S3/c18-17(19,20)12-1-4-14(5-2-12)27(23,24)21-9-13-3-6-15(26-13)16(22)11-7-8-25-10-11/h1-8,10,21H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWHVHGYPHFOER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene-3-carbonyl intermediate, which is then coupled with thiophen-2-ylmethylamine under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations on the Benzene Ring

The target compound’s 4-(trifluoromethyl)benzenesulfonamide group distinguishes it from analogues with alternative substitutions:

- 3-Chloro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide (CAS 1797269-29-4): Replaces the trifluoromethyl group with chloro and methoxy substituents at positions 3 and 4, respectively.

- N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d): Features a pyridine ring with benzyloxy and methyl groups, offering steric bulk and altered electronic properties .

Table 1: Substituent Effects on Physicochemical Properties

Thiophene Modifications

The thiophene-3-carbonyl group contrasts with derivatives bearing alternative thiophene linkages:

- (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (6): Incorporates a propenylamino linker between the thiophene and sulfonamide groups, enabling conjugation and extended π systems .

Table 2: Key Spectral Data for Comparison

Table 3: Anticancer Activity of Analogues

| Compound | IC₅₀ (µM) | Target Pathway |

|---|---|---|

| Compound 6 | 10.25 | Breast cancer cell proliferation |

| Doxorubicin | ~30 | DNA intercalation |

| Target compound (predicted) | N/A | Likely enzyme inhibition |

Biological Activity

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound features a thiophene ring system with a carbonyl group, linked to a trifluoromethyl benzenesulfonamide moiety. This unique combination of functional groups contributes to its distinct electronic properties, potentially influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅F₃N₂O₂S₂ |

| Molecular Weight | 423.5 g/mol |

| CAS Number | 1797062-88-4 |

Synthesis

The synthesis of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. Common methods include:

- Preparation of Thiophene Intermediate : Synthesis begins with the formation of the thiophene-3-carbonyl intermediate.

- Coupling Reaction : This intermediate is then coupled with thiophen-2-ylmethylamine under controlled conditions to yield the target compound.

- Optimization : Reaction parameters such as temperature, solvent, and catalysts are optimized for yield and purity .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with receptors such as PPAR (Peroxisome Proliferator-Activated Receptors), influencing gene expression related to inflammation and metabolism .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene-derived compounds, including N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide. Research indicates that:

- The compound exhibits cytotoxic effects on various cancer cell lines.

- Mechanistic studies suggest that it may induce apoptosis through the activation of PPARγ pathways .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. For instance:

- In LPS-stimulated macrophages, the compound significantly decreased TNF-α secretion.

- This effect is thought to be mediated through PPARγ activation, leading to suppression of NF-kB activation .

Case Studies and Research Findings

- Study on PPAR Modulation : A recent study demonstrated that compounds similar to N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide could effectively modulate PPARγ activity, influencing adipogenic gene expression and reducing inflammatory cytokines .

- Cytotoxicity Assays : In vitro assays using various cancer cell lines revealed that this compound exhibits significant cytotoxicity, with IC50 values comparable to established anticancer agents .

Q & A

Basic: What are the standard synthetic routes for preparing N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide?

Methodological Answer:

A step-wise approach is typically employed:

Sulfonamide coupling : React 4-(trifluoromethyl)benzenesulfonyl chloride with a thiophene-containing amine precursor under anhydrous conditions using a base (e.g., potassium carbonate) to facilitate nucleophilic substitution .

Thiophene functionalization : Introduce the thiophene-3-carbonyl moiety via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, ensuring regioselectivity by protecting reactive sites .

Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization for high-purity yields. Full characterization (NMR, IR, mass spectrometry) is critical .

Advanced: How can researchers address low yields in the final coupling step of this compound?

Methodological Answer:

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Catalyst optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .

- Temperature control : Use microwave-assisted synthesis to enhance reaction kinetics while minimizing decomposition.

- Protecting groups : Temporarily block reactive sites (e.g., sulfonamide nitrogen) to prevent undesired side products .

Basic: What key characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and integration ratios .

- X-ray crystallography : Resolve molecular geometry and confirm regiochemistry (e.g., sulfonamide-thiophene linkage) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Advanced: How can overlapping signals in NMR spectra be resolved for this structurally complex compound?

Methodological Answer:

- 2D NMR techniques : Use HSQC and HMBC to correlate proton-carbon couplings and assign ambiguous signals .

- Variable-temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., rotational isomerism).

- Crystallographic validation : Cross-reference NMR assignments with X-ray diffraction data .

Basic: What in vitro assays are suitable for initial bioactivity screening of this sulfonamide derivative?

Methodological Answer:

- Enzyme inhibition assays : Target enzymes like carbonic anhydrase or cyclooxygenase, given sulfonamides’ known inhibitory roles .

- Cell viability assays : Use MTT or resazurin-based protocols to assess cytotoxicity in cancer or microbial models .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

- Substituent variation : Synthesize analogs with modified thiophene or trifluoromethyl groups to evaluate electronic/steric effects.

- Computational docking : Perform molecular dynamics simulations to predict binding affinities with target proteins .

- Metabolic profiling : Use LC-MS to identify metabolites and guide structural modifications for stability .

Basic: What is the role of the trifluoromethyl group in modulating this compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity enhancement : The CF₃ group increases logP, improving membrane permeability (measured via octanol-water partitioning) .

- Metabolic stability : Fluorine’s electronegativity reduces oxidative degradation, assessed via hepatic microsomal assays .

Advanced: Which computational methods are effective for studying this compound’s interaction with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potentials to identify reactive sites .

- Molecular Dynamics (MD) : Simulate binding kinetics with enzymes (e.g., 100-ns trajectories in explicit solvent) .

- QSAR modeling : Corrogate substituent effects with bioactivity data to predict optimized analogs .

Basic: How should researchers handle contradictory data in biological activity studies of this compound?

Methodological Answer:

- Replicate experiments : Ensure consistency across independent trials, controlling variables (e.g., cell passage number, solvent purity) .

- Comparative analysis : Use statistical tools (e.g., ANOVA) to assess significance of discrepancies .

- Contextualize conditions : Differences in assay protocols (e.g., pH, temperature) may explain variability .

Advanced: What strategies can improve regioselectivity during thiophene functionalization in this compound’s synthesis?

Methodological Answer:

- Directed metalation : Use directing groups (e.g., esters) to control acylation sites on the thiophene ring .

- Protecting group chemistry : Temporarily block reactive positions (e.g., methylthio groups) to prevent undesired substitutions .

- Catalyst tuning : Employ chiral ligands to steer cross-coupling reactions toward desired regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.